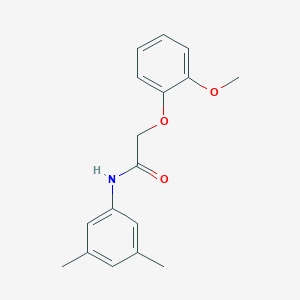![molecular formula C16H16ClNOS B259092 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide, also known as CBMA, is a chemical compound with potential applications in scientific research. It belongs to the class of benzyl sulfide derivatives and has a molecular formula of C16H16ClNO2S.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, suggesting its potential use as an anti-inflammatory agent. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. In addition, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit various biological activities. However, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Orientations Futures
There are several future directions for research on 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate its safety and toxicity in vivo. Finally, 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide may have potential applications in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with thioacetamide, followed by the addition of 4-methylphenylacetic acid and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide in high yield and purity.
Applications De Recherche Scientifique
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. It has been studied for its potential use in the treatment of cancer, inflammatory disorders, and bacterial infections. 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H16ClNOS |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)18-16(19)11-20-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Clé InChI |
OWXYDNMXONQDIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)